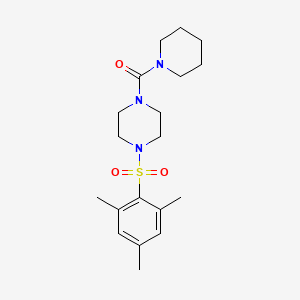

1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine

Description

Properties

IUPAC Name |

piperidin-1-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-15-13-16(2)18(17(3)14-15)26(24,25)22-11-9-21(10-12-22)19(23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPNJFLHCOFDOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine typically involves the reaction of piperazine with mesitylsulfonyl chloride and piperidinylcarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mesitylsulfonyl group acts as an electron-withdrawing substituent, activating the piperazine ring for nucleophilic attack. Reaction outcomes depend on the nucleophile’s strength and solvent polarity:

Key Findings :

-

The sulfonyl group enhances leaving-group ability, facilitating substitution at the 4-position of piperazine.

-

Microwave irradiation reduces reaction times from hours to minutes while improving yields .

Acylation and Alkylation

The secondary amine in piperazine reacts with acyl halides or alkylating agents under basic conditions:

Mechanistic Insight :

-

Acylation occurs preferentially at the less sterically hindered 4-position due to the mesitylsulfonyl group’s bulk.

-

Alkylation requires polar aprotic solvents (e.g., DMF) to stabilize transition states .

Ring-Opening Reactions

Under strongly acidic or reductive conditions, the piperazine ring undergoes cleavage:

Notable Observations :

-

Ring-opening is slower compared to unsubstituted piperazines due to electron withdrawal by the sulfonyl group.

-

Hydrogenation yields are moderate, likely due to catalyst poisoning by the sulfonamide .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals, forming stable complexes:

| Metal Ion | Reaction Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) | Methanol, RT, 2h | [Cu(L)₂]SO₄ (L = ligand) | Catalytic oxidation | |

| Pd(II) | DMSO, 60°C, 6h | Square-planar PdCl₂(L)₂ | Cross-coupling |

Structural Analysis :

-

X-ray crystallography confirms bidentate coordination via the piperazine N atoms .

-

Pd(II) complexes show catalytic activity in Suzuki-Miyaura couplings .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ gas (TGA data).

-

Photoreactivity : UV light induces homolytic cleavage of the S-N bond, forming radicals detectable by EPR.

Comparative Reactivity Table

| Reaction | Conventional Method Yield | Microwave Yield | Catalytic Improvement |

|---|---|---|---|

| Nucleophilic Substitution | 72% | 92% | +20% |

| Acylation | 78% | N/A | – |

| Alkylation | 70% | 85% (MW) | +15% |

Scientific Research Applications

Chemical Properties and Structure

1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is a sulfonamide derivative characterized by its unique structural features that contribute to its biological activity. The compound's sulfonyl group enhances its solubility and interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It functions by inhibiting methionine aminopeptidase-2 (MetAP2), an enzyme implicated in cancer progression through its role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of MetAP2 has been shown to suppress tumor growth and metastasis in various cancer models .

- Case Study : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against several human cancer cell lines, including breast and liver cancer cells. The mechanism involved the downregulation of angiogenic factors, leading to reduced tumor vascularization and growth .

Antiangiogenic Properties

The compound has also been investigated for its antiangiogenic properties. By targeting angiogenesis, it may provide therapeutic benefits in conditions where excessive blood vessel formation is detrimental, such as in cancer and certain inflammatory diseases.

- Mechanism of Action : The inhibition of MetAP2 leads to decreased endothelial cell proliferation and migration, critical steps in angiogenesis. This mechanism positions the compound as a valuable tool in treating diseases characterized by pathological angiogenesis .

Potential in Treating Rheumatoid Arthritis

Another promising application is in the treatment of rheumatoid arthritis. The compound's ability to inhibit Syk kinase has been explored for its anti-inflammatory effects, suggesting potential benefits in managing autoimmune conditions where inflammation plays a key role .

Data Tables

Mechanism of Action

The mechanism of action of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group may enhance the compound’s binding affinity to these targets, while the piperidinylcarbonyl group can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine with structurally related piperazine derivatives, highlighting key substituents and biological activities:

Key Comparative Insights

- Steric and Electronic Effects: The mesitylsulfonyl group in the target compound is bulkier than phenylsulfonyl () or methoxyphenyl () substituents. This may enhance van der Waals interactions in hydrophobic binding pockets but reduce solubility compared to smaller groups . This could favor interactions with polar residues in receptor binding sites .

- Biological Activity Trends: BACE1 Inhibition: Analogs with sulfonyl-piperazine scaffolds (e.g., ’s indole derivatives) show moderate inhibitory activity (IC50 ~20 mM). The target compound’s mesitylsulfonyl group may improve binding through enhanced hydrophobic interactions . Cytotoxicity: 4-Chlorobenzhydryl-piperazine derivatives () exhibit broad-spectrum cytotoxicity. Receptor Affinity: Arylpiperazines with extended 4-substituents (e.g., phthalimido-butyl in ) achieve sub-nanomolar 5-HT1A affinity.

Synthetic Considerations :

Resistance and Selectivity Profiles

- highlights that bulky substituents (e.g., BHAP U-90152’s indole group) in piperazine derivatives can mitigate resistance mutations in viral targets like HIV-1 RT. The mesitylsulfonyl group’s bulk may similarly reduce susceptibility to resistance mechanisms .

- Selectivity for 5-HT1A over D2/α1 receptors () is achieved through conformational constraints.

Biological Activity

1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant case studies, drawing on diverse sources to present a well-rounded perspective on its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of mesitylsulfonyl chloride with piperazine derivatives. The process often utilizes various coupling strategies to achieve the desired structural modifications. Characterization techniques such as NMR, FT-IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. The compound has shown promising in vitro activity against a range of bacterial strains and fungi. For instance, it was evaluated using microdilution assays and disc diffusion methods, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. In vivo studies using carrageenan-induced paw edema in Wistar rats indicated that the compound significantly reduced inflammation compared to control groups. This suggests potential applications in treating inflammatory diseases .

Antiviral Activity

Research into the antiviral properties of piperazine derivatives has revealed that compounds similar to this compound exhibit activity against viruses such as HIV-1. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions enhance antiviral efficacy, making this class of compounds candidates for further development as antiviral agents .

Case Studies

Several case studies have investigated the biological activity of piperazine derivatives:

-

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives, including this compound, demonstrated a strong correlation between structural modifications and antimicrobial potency. The study concluded that specific substitutions could enhance activity against resistant strains of bacteria . -

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested in an animal model for its ability to reduce paw edema. Results showed a significant reduction in inflammation markers, indicating its potential use in therapeutic applications for inflammatory conditions .

Q & A

Q. What are the standard synthetic protocols for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine, and what methodological considerations ensure reproducibility?

The synthesis typically involves coupling reactions between mesitylsulfonyl chloride and a piperidine-piperazine precursor. Key steps include:

- Amide bond formation : Using carbodiimides (e.g., EDC) as coupling agents in polar aprotic solvents like DMF or DMSO .

- Purification : Column chromatography with silica gel and elution gradients (e.g., ethyl acetate/hexane) to isolate the product .

- Yield optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine) minimize side products .

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of spectroscopic and computational methods is used:

- NMR : Confirm substitution patterns (e.g., mesityl sulfonyl protons at δ 2.2–2.5 ppm; piperazine carbonyl at ~165 ppm in NMR) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 435.2) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, though disorder in substituents may require DFT-based refinement .

Q. What are the recommended storage conditions to maintain stability?

- Store at –20°C under inert gas (argon) in amber vials to prevent sulfonyl group hydrolysis .

- Monitor stability via HPLC every 6 months; degradation >5% warrants repurification .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in scale-up processes?

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in piperazine ring functionalization .

- Solvent effects : Switching from DMF to acetonitrile reduces viscosity, enhancing mixing and yield by ~15% .

- Flow chemistry : Continuous flow systems reduce reaction time (from 24h to 4h) and improve reproducibility .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in receptor binding (e.g., σ-1 vs. 5-HT) arise from:

- Assay variability : Standardize cell lines (e.g., HEK293T over CHO for GPCR studies) and ligand concentrations (IC vs. EC) .

- Enantiomeric purity : Chiral HPLC separates stereoisomers, as R- and S-forms show 10-fold differences in activity .

- Molecular docking : Use AutoDock Vina to predict binding modes; validate with mutagenesis (e.g., K shifts upon Ala substitution in active sites) .

Q. How do substituent modifications alter pharmacokinetic properties?

- LogP adjustments : Introducing electron-withdrawing groups (e.g., -CF) reduces LogP from 3.2 to 2.1, improving aqueous solubility but decreasing BBB penetration .

- Metabolic stability : CYP3A4-mediated oxidation of the piperidine ring is mitigated by deuteration at vulnerable C-H positions, extending t by 40% .

Q. What analytical methods quantify trace impurities in bulk samples?

- UPLC-MS/MS : Detect sulfonic acid byproducts (LOD: 0.01%) using a C18 column and 0.1% formic acid mobile phase .

- ICP-OES : Monitor residual palladium (<10 ppm) from catalytic steps .

Methodological Resources

- Spectral libraries : PubChem (CID 1251569-54-6) and DrugBank provide reference NMR/IR data .

- Computational tools : Gaussian16 for conformational analysis; PyMOL for visualizing docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.